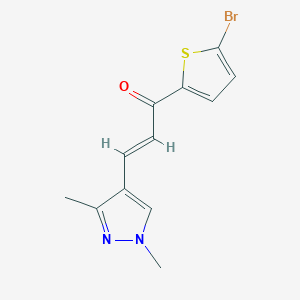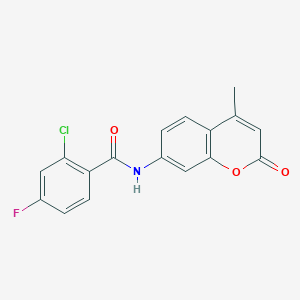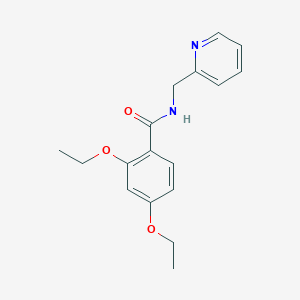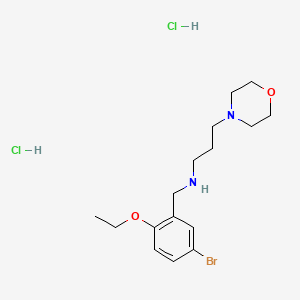
1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRB, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule belongs to the family of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, scavenge free radicals, and inhibit the growth of microorganisms. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability. This compound is stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its poor solubility in water. This can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is to further elucidate its mechanism of action. Another direction is to study its potential applications in the treatment of neurodegenerative disorders. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability is an area of future research. Finally, the use of this compound in combination with other drugs or therapies is an area of future research that could lead to improved treatment outcomes.
Synthesemethoden
1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,3-dimethyl-4-amino-5-pyrazolone in the presence of a base, followed by the addition of an acid catalyst. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-9(7-15(2)14-8)3-4-10(16)11-5-6-12(13)17-11/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXWMJXJZTVSY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-methoxyphenyl)vinyl]-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol](/img/structure/B5487900.png)
![2-butyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5487903.png)
![N-ethyl-2,6-dihydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5487917.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)




![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)

![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5487983.png)
